molecular formula C19H21ClN3NaO5S2 B1255511 HMR 1098

HMR 1098

货号: B1255511
分子量: 494 g/mol
InChI 键: SUEVHDKFEXAKAF-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

HMR 1098 的合成涉及多个步骤,从制备苯甲酰胺核心结构开始。该过程通常包括:

    苯甲酰胺核心的形成: 第一步涉及 5-氯-2-甲氧基苯甲酸与亚硫酰氯反应形成相应的酰氯。

    酰胺化: 然后在三乙胺等碱的存在下,将酰氯与 4-甲氧基-3-(甲氨基)苯磺酰胺反应,形成苯甲酰胺核心。

    最终产物的形成: 苯甲酰胺核心进一步与甲醇钠反应,生成最终产物,克拉米卡兰钠 (this compound)。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用自动化反应器、精确控制反应条件以及重结晶和色谱等纯化技术,以确保高纯度和高产率 .

化学反应分析

反应类型

HMR 1098 经历了几种类型的化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。

    还原: 还原反应可用于修饰苯甲酰胺核心上的官能团。

    取代: 亲核取代反应很常见,特别是涉及苯甲酰胺环上的甲氧基和氯基。

常见试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 使用氢化铝锂和硼氢化钠等还原剂。

    取代: 在取代反应中使用甲醇钠和碳酸钾等试剂。

主要产物

这些反应形成的主要产物包括苯甲酰胺核心的各种衍生物,可以进一步研究其生物活性及其潜在的治疗应用 .

科学研究应用

Research Findings

Research has demonstrated that HMR 1098 effectively inhibits KATP_{ATP} currents in both native and recombinant cardiac cells, showcasing its potential as an antiarrhythmic agent. The compound's IC50_{50} values for inhibiting SUR2A/Kir6.2 channels are approximately 1-2 µM , while it shows much higher IC50_{50} values (720-860 µM) for beta-cell channels .

Channel Type IC50_{50} (µM) Selectivity
Cardiac KATP_{ATP}1-2High
Beta-cell KATP_{ATP}720-860Low

Clinical Implications

The cardioselectivity of this compound suggests its potential utility in managing cardiac arrhythmias without significantly affecting insulin secretion, making it a promising candidate for further clinical studies .

Insulin Secretion

This compound has been shown to stimulate insulin secretion from pancreatic islets, indicating its role as a potential therapeutic agent for diabetes management . In vivo studies have confirmed that administration of this compound leads to a decrease in blood glucose levels, supporting its application in glucose regulation.

Parameter Effect
Insulin SecretionIncreased
Blood Glucose LevelsDecreased

Antiarrhythmic Properties

In a study involving rat models, this compound demonstrated significant antiarrhythmic effects, preventing arrhythmias induced by ischemia-reperfusion injury . The results indicated that the compound could be beneficial in acute cardiac conditions where KATP_{ATP} channel modulation is critical.

Impact on Myocardial Ischemia

Research highlighted the reduced effectiveness of this compound under myocardial ischemia conditions, suggesting that while it is effective under normal circumstances, its efficacy may diminish during pathological states . This finding emphasizes the need for further investigations into optimizing dosing strategies during ischemic events.

Summary of Findings

This compound presents a multifaceted profile with applications spanning both cardiology and endocrinology. Its selective inhibition of cardiac KATP_{ATP} channels positions it as a potential therapeutic agent for arrhythmias while also offering benefits in glucose metabolism through enhanced insulin secretion.

Conclusion and Future Directions

The research surrounding this compound underscores its potential as a dual-action pharmaceutical agent with applications in both heart disease and diabetes management. Future studies should focus on elucidating the molecular mechanisms underlying its effects and exploring its clinical efficacy through well-designed trials.

作用机制

HMR 1098 通过阻断肌膜 ATP 敏感性钾通道发挥其作用。这些通道在调节心肌收缩和舒张中起着至关重要的作用。通过抑制这些通道,this compound 可以调节心脏电活动,使其成为研究心律不齐的宝贵工具。 分子靶标包括 KATP 通道的 Kir6.2 和 SUR1 亚基 .

相似化合物的比较

HMR 1098 在其作为 KATP 通道阻滞剂的高选择性和效力方面是独一无二的。类似的化合物包括:

This compound 因其对肌膜 KATP 通道的特异性作用而脱颖而出,使其成为详细心脏研究的首选。

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of HMR 1098 on KATP channels?

this compound inhibits ATP-sensitive potassium (KATP) channels by binding to sulfonylurea receptor (SUR) subunits, reducing channel open probability without altering single-channel current amplitude. Its selectivity for cardiac SUR2A/Kir6.2 channels over pancreatic SUR1/Kir6.2 channels is attributed to structural differences in SUR subunits, particularly reduced lipid solubility and lower affinity for SUR1 . For example, in ventricular myocytes, 100 μM this compound reversibly inhibits KATP currents by ~65%, whereas 10 μM has no effect unless SUR1 is present .

Q. How do experimental designs measure this compound’s inhibitory effects on KATP channels?

Studies commonly use:

  • Single-channel recordings : To assess open probability and current amplitude in native or recombinant channels (e.g., SUR2A/Kir6.2 in ventricular cells) .
  • 86Rb+ efflux assays : Quantify K+ permeability by measuring radioactive rubidium efflux inhibition. Data are fitted to Hill equations to calculate IC50 values .
  • Insulin secretion assays : Isolated pancreatic β-cells (e.g., INS-1b cells) are treated with this compound under varying glucose conditions to evaluate β-cell KATP channel suppression . Statistical analysis typically involves ANOVA with Tukey’s post hoc tests (P < 0.05) .

Q. What are the key differences in this compound’s effects on cardiac vs. pancreatic KATP channels?

Cardiac SUR2A/Kir6.2 channels exhibit lower sensitivity (IC50: 0.88–2.08 mM) compared to pancreatic SUR1/Kir6.2 channels (IC50: 5–33 μM). This cardioselectivity arises from this compound’s reduced penetration through lipid membranes and weaker SUR2A binding . In contrast, 10 μM this compound suppresses atrial SUR1/Kir6.2 currents by ~85% but requires 100 μM to inhibit ventricular SUR2A/Kir6.2 currents .

Advanced Research Questions

Q. How do experimental conditions (e.g., nucleotide concentrations) influence this compound’s potency?

Intracellular ATP and ADP levels modulate this compound’s efficacy. For instance, 10 mM ATP in patch-clamp experiments reduces this compound’s inhibitory effect on SUR2A/Kir6.2 channels, whereas low-nucleotide conditions enhance sensitivity . These variations explain discrepancies in reported IC50 values (e.g., 1.5–2.08 mM for SUR2A in different studies) .

Q. What methodologies resolve contradictions in this compound’s reported cardioselectivity?

Contradictory findings (e.g., SUR1 vs. SUR2A selectivity) arise from differences in:

  • Species and cell models : Rat ventricular cells vs. COSm6-transfected systems .
  • Recording protocols : Whole-cell vs. inside-out patch configurations alter drug accessibility .
  • Metabolic states : Ischemia-mimicking conditions (low ATP) enhance this compound’s inhibition of SUR2A channels . Standardizing these variables and using recombinant SUR/Kir6.x channels in controlled nucleotide environments can clarify selectivity .

Q. How does this compound’s structure inform its channel specificity?

this compound’s non-aromatic sulfonylurea moiety reduces lipid solubility, limiting its access to intracellular SUR1 binding sites in pancreatic β-cells. Its benzamide group interacts weakly with SUR2A extracellular domains, favoring cardiac specificity . Mutagenesis studies on SUR2A’s carboxyl terminus confirm this domain’s role in conferring this compound resistance compared to SUR1 .

Q. What are the implications of this compound’s partial reversibility in preclinical models?

this compound’s inhibition of ventricular KATP currents is partially reversible upon washout (~65% recovery), suggesting transient therapeutic effects in ischemia-reperfusion injury models. However, prolonged exposure (e.g., 40 minutes in efflux assays) induces sustained suppression, critical for designing in vivo dosing regimens .

Q. Methodological Considerations

Q. How should researchers control for off-target effects in this compound studies?

  • Use SUR1-specific inhibitors (e.g., glibenclamide) as comparators in pancreatic β-cell experiments .
  • Validate selectivity via SUR2A knockout models or SUR1/SUR2A-transfected cell lines .
  • Monitor metabolic parameters (blood glucose, insulin levels) in vivo to confirm cardiac-specific action .

Q. What statistical approaches are optimal for analyzing this compound dose-response data?

  • Hill equation fitting : Calculate IC50 and Hill coefficients (e.g., R(HMR) = Rmax / [1 + (H – IC50)/IC50]) .
  • Two-tailed t-tests : Compare mean current amplitudes or efflux rates between treatment groups .
  • ANOVA with post hoc correction : Address multiple comparisons (e.g., Ctrl vs. This compound vs. washout) .

Q. How can this compound’s therapeutic potential be evaluated in translational research?

  • Ex vivo models : Measure action potential duration in guinea pig hearts under ischemic conditions .
  • In vivo ischemia protocols : Assess ventricular fibrillation prevention in dogs with LAD occlusion .
  • Safety profiling : Monitor coronary blood flow and hemodynamic stability during prolonged infusion .

属性

分子式

C19H21ClN3NaO5S2

分子量

494 g/mol

IUPAC 名称

sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide

InChI

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1

InChI 键

SUEVHDKFEXAKAF-UHFFFAOYSA-M

规范 SMILES

CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]

同义词

HMR 1098
HMR-1098

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。